![molecular formula C17H15F3N2O3 B2493812 2-(oxolan-3-yloxy)-N-[4-(trifluoromethyl)phenyl]pyridine-4-carboxamide CAS No. 1903011-74-4](/img/structure/B2493812.png)
2-(oxolan-3-yloxy)-N-[4-(trifluoromethyl)phenyl]pyridine-4-carboxamide
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Overview
Description
2-(oxolan-3-yloxy)-N-[4-(trifluoromethyl)phenyl]pyridine-4-carboxamide is a synthetic organic compound that features a trifluoromethyl group, a pyridine ring, and an oxolane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(oxolan-3-yloxy)-N-[4-(trifluoromethyl)phenyl]pyridine-4-carboxamide typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized from a trifluoromethyl-containing building block.
Oxolane Attachment: The oxolane moiety is introduced through a nucleophilic substitution reaction, where an oxolane derivative reacts with a suitable leaving group on the pyridine ring.
Amide Formation: The final step involves the formation of the amide bond between the pyridine carboxylic acid and the amine group of the trifluoromethylphenyl derivative.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to optimize yield and purity. These methods often use automated systems to control reaction conditions such as temperature, pressure, and reagent concentrations .
Chemical Reactions Analysis
Types of Reactions
2-(oxolan-3-yloxy)-N-[4-(trifluoromethyl)phenyl]pyridine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the trifluoromethyl group or other functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the pyridine ring and the oxolane moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halides, alkoxides, and amines are used under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups .
Scientific Research Applications
2-(oxolan-3-yloxy)-N-[4-(trifluoromethyl)phenyl]pyridine-4-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(oxolan-3-yloxy)-N-[4-(trifluoromethyl)phenyl]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
2,3-dichloro-5-(trifluoromethyl)-pyridine: Used as a chemical intermediate for crop protection products.
Trifluoromethyl phenyl sulfone: Employed as a trifluoromethylating agent in various chemical reactions.
Uniqueness
2-(oxolan-3-yloxy)-N-[4-(trifluoromethyl)phenyl]pyridine-4-carboxamide is unique due to its combination of the oxolane moiety, trifluoromethyl group, and pyridine ring, which confer distinct chemical and biological properties .
Biological Activity
The compound 2-(oxolan-3-yloxy)-N-[4-(trifluoromethyl)phenyl]pyridine-4-carboxamide is a member of the pyridine carboxamide class, which has garnered attention for its potential biological activities. This article explores its synthesis, structural characteristics, and various biological activities, including antimicrobial and anticancer properties.
Synthesis and Structural Characterization
The synthesis of this compound typically involves the reaction of 3-(trifluoromethyl)pyridine with oxirane under basic conditions. This nucleophilic attack leads to the formation of the oxolan-3-yloxy group, which is critical for the compound's biological activity.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing halogen substitutions have shown enhanced activity against various bacterial strains. The minimum inhibitory concentration (MIC) values for these compounds ranged from 2 µg/mL to 64 µg/mL against Staphylococcus aureus and other isolates .
Compound | MIC (µg/mL) | Bacterial Strain |
---|---|---|
Cu1 | 16 | S. aureus |
Cu5 | 2 | S. epidermidis |
Cu4 | 4 | S. epidermidis |
Anticancer Activity
The anticancer potential of this compound has also been explored. In vitro studies demonstrated that compounds with similar structures inhibited cell proliferation in various cancer cell lines, including colon cancer cells. The mechanism appears to be linked to the inhibition of specific oncogenic pathways, such as those mediated by FOXM1, a transcription factor involved in cell cycle regulation and proliferation .
Case Studies
- Antibacterial Study : A study focusing on the antibacterial properties of pyridine derivatives found that those with trifluoromethyl groups were particularly effective against resistant strains of bacteria. The study highlighted the importance of structural modifications in enhancing biological activity, with some compounds achieving MIC values significantly lower than standard antibiotics .
- Anticancer Research : In a separate investigation into anticancer properties, derivatives were tested against MDA-MB-231 breast cancer cells using the MTT assay. Compounds showed varying degrees of cytotoxicity, with some demonstrating an IC50 comparable to established chemotherapeutics. The correlation between structural features and biological activity was emphasized, indicating that modifications at specific positions could enhance efficacy .
Properties
IUPAC Name |
2-(oxolan-3-yloxy)-N-[4-(trifluoromethyl)phenyl]pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F3N2O3/c18-17(19,20)12-1-3-13(4-2-12)22-16(23)11-5-7-21-15(9-11)25-14-6-8-24-10-14/h1-5,7,9,14H,6,8,10H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVUCZHDDCLJOND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OC2=NC=CC(=C2)C(=O)NC3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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